[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol
Overview
Description
5-(Aminomethyl)thiophen-2-ylmethanol: is an organic compound that features both thiophene and furan rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)thiophen-2-ylmethanol typically involves the condensation of thiophene and furan derivatives. One common method includes the use of a thiophene derivative with an aminomethyl group and a furan derivative with a hydroxymethyl group. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aminomethyl group, potentially converting it into a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiophene and furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(Aminomethyl)thiophen-2-ylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound’s biological applications include its use as a probe in biochemical assays. Its ability to interact with various biological molecules makes it valuable in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, 5-(Aminomethyl)thiophen-2-ylmethanol is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)thiophen-2-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)thiophen-2-ylethanol
- 5-(Aminomethyl)thiophen-2-ylpropane
- 5-(Aminomethyl)thiophen-2-ylbutane
Uniqueness
Compared to similar compounds, 5-(Aminomethyl)thiophen-2-ylmethanol stands out due to its specific combination of functional groups. The presence of both aminomethyl and hydroxymethyl groups allows for a wider range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-(furan-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5,10,12H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQVEDAFNXUZJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=CC=C(S2)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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